molecular formula C16H15N3OS B5714921 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole

2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole

Cat. No. B5714921
M. Wt: 297.4 g/mol
InChI Key: OICCYDJUCWEHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole, also known as DPAI, is a molecule that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. DPAI belongs to the class of indole derivatives and is a potent inhibitor of protein kinase C (PKC).

Mechanism of Action

2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole exerts its anti-cancer effects by selectively inhibiting the activity of PKC, leading to the suppression of cell proliferation and induction of apoptosis. 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole has been shown to be effective against various cancer cell lines, including breast, lung, and prostate cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole has been shown to have other physiological effects, including anti-inflammatory and anti-oxidant properties. 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole has also been studied for its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole in lab experiments is its selectivity towards PKC, which allows for targeted inhibition of this enzyme. However, 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole has limited solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole. One area of interest is the development of more efficient synthesis methods to produce 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole in larger quantities. Another direction is the investigation of the potential applications of 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole in other fields, such as materials science and agriculture. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole involves several steps, including the condensation of 2-acetylindole with pyrimidine-2-thiol, followed by the reaction with methyl iodide and sodium hydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole has been extensively studied for its potential applications in cancer treatment. PKC is a family of enzymes that play a crucial role in cell signaling and are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Abnormal activation of PKC has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.

properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-12(2)19(14-7-4-3-6-13(11)14)15(20)10-21-16-17-8-5-9-18-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICCYDJUCWEHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one

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